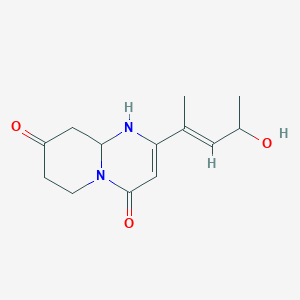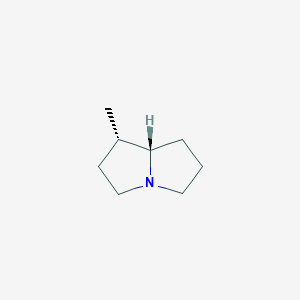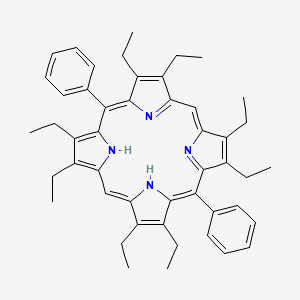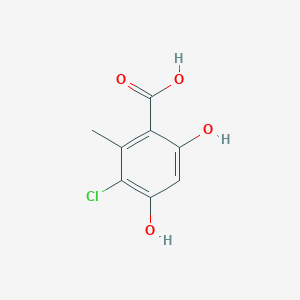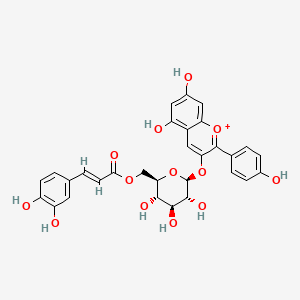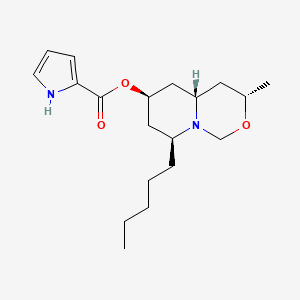
Pobilukast edamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pobilukast edamine is a small molecule drug that acts as a cysteinyl leukotriene receptor 1 antagonist. It was initially developed by GSK Plc for the treatment of asthma and other respiratory diseases. The compound has shown potential in reducing airway hyperresponsiveness and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pobilukast edamine involves several key steps. One of the methods includes the reaction of an oxiranyl ester with ammonia in acetone and water to yield the corresponding amide. This amide is then condensed with the sodium salt of propenoate using titanium tetrapropoxide in dichloromethane to afford the amide ester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Pobilukast edamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: This compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
Chemistry: Used as a model compound to study cysteinyl leukotriene receptor antagonism.
Biology: Investigated for its effects on cellular signaling pathways and inflammation.
Medicine: Explored as a therapeutic agent for asthma and other respiratory diseases.
Industry: Potential applications in the development of new drugs targeting leukotriene receptors .
Mechanism of Action
Pobilukast edamine exerts its effects by antagonizing the cysteinyl leukotriene receptor 1. This receptor is involved in the inflammatory response and bronchoconstriction. By blocking this receptor, this compound reduces the effects of leukotrienes, leading to decreased inflammation and improved airway function .
Comparison with Similar Compounds
Similar Compounds
Montelukast: Another cysteinyl leukotriene receptor antagonist used for asthma treatment.
Zafirlukast: Similar to montelukast, used for managing asthma symptoms.
Pranlukast: Another leukotriene receptor antagonist with similar applications
Uniqueness
Pobilukast edamine is unique in its specific binding affinity and selectivity for the cysteinyl leukotriene receptor 1. It has shown distinct pharmacological properties compared to other leukotriene receptor antagonists, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
137232-03-2 |
|---|---|
Molecular Formula |
C28H42N2O5S |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
(2S,3R)-3-(2-carboxyethylsulfanyl)-2-hydroxy-3-[2-(8-phenyloctyl)phenyl]propanoic acid;ethane-1,2-diamine |
InChI |
InChI=1S/C26H34O5S.C2H8N2/c27-23(28)18-19-32-25(24(29)26(30)31)22-17-11-10-16-21(22)15-9-4-2-1-3-6-12-20-13-7-5-8-14-20;3-1-2-4/h5,7-8,10-11,13-14,16-17,24-25,29H,1-4,6,9,12,15,18-19H2,(H,27,28)(H,30,31);1-4H2/t24-,25-;/m1./s1 |
InChI Key |
GWUGCYFQFVTHBT-JIMLSGQQSA-N |
SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C(C(C(=O)O)O)SCCC(=O)O.C(CN)N.O |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2[C@H]([C@H](C(=O)O)O)SCCC(=O)O.C(CN)N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C(C(C(=O)O)O)SCCC(=O)O.C(CN)N |
Synonyms |
2-hydroxy-3-((2-carboxyethyl)thio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid pobilukast pobilukast edamine pobilukast edamine, (R-(R*,S*))-isomer pobilukast, sodium salt SK and F 104353 SK and F 104353-Z2 SK and F-104353 SKF 104353 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]propanoic acid](/img/structure/B1248632.png)
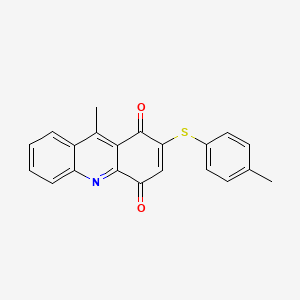
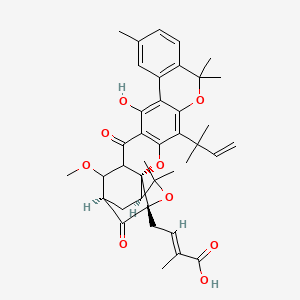
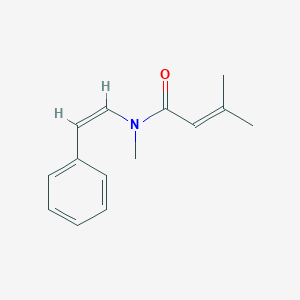
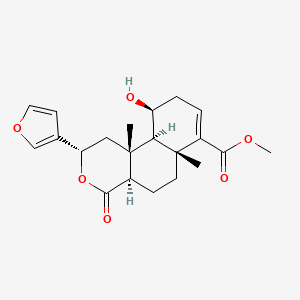
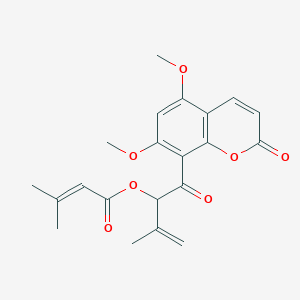
![(2S)-5-hydroxy-7-methoxy-8-[(E)-3-oxo-1-butenyl]flavanone](/img/structure/B1248643.png)
![(4S,6R)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1248645.png)
